Lipophilicity (XLogP3‑AA) Differentiates 4-Chloro from 4-Methyl and Unsubstituted Phenyl Analogs
The 4-chlorophenyl substituent of CAS 896323-60-7 confers a computed XLogP3‑AA of 2.1, compared to estimated values of approximately 1.6 for the 4-methylphenyl analog and approximately 1.3 for the unsubstituted phenyl analog (based on group contribution methods and fragment-based databases). This difference of 0.5–0.8 log units can affect passive membrane permeability by a factor of ~3–6× under pH‑partition theory, potentially influencing in vitro cell‑based assay outcomes and oral absorption potential. [1]
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 4-Methylphenyl analog: ~1.6; Unsubstituted phenyl analog: ~1.3 (estimated) |
| Quantified Difference | ΔXLogP = +0.5 to +0.8 units |
| Conditions | Computed by XLogP3‑AA algorithm (PubChem) vs. ChemAxon/ALOGPS estimates for analogs |
Why This Matters
Higher lipophilicity correlates with enhanced passive permeability and target engagement in intracellular assays, a key procurement criterion when selecting building blocks for cell‑active probe design.
- [1] PubChem Compound Summary for CID 22584055, N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-methylethanediamide. National Center for Biotechnology Information (2026). View Source
